Bisdisulizole disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
180898-37-7 |
|---|---|
Molecular Formula |
C20H14N4NaO12S4 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |
InChI |
InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36); |
InChI Key |
YCWCJGXHELVZPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
192776-90-2 |
Synonyms |
disodium phenyl dibenzimidazole tetrasulfonate PDBT cpd |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for Bisdisulizole Disodium
Advanced Strategies for Benzimidazole (B57391) Sulfonation
The introduction of sulfonic acid groups onto the benzimidazole ring is a critical step that imparts water solubility and defines the molecule's characteristic properties. This is typically achieved through electrophilic substitution reactions. rsc.orgsemanticscholar.org The synthesis of benzimidazole-sulfonyl derivatives often begins with the condensation reaction of o-phenylenediamine (B120857) with a carboxylic acid to form the benzimidazole scaffold, which is then reacted with a sulfonating agent. nih.govgoogle.com
Control over reagent ratios and reaction kinetics is paramount for achieving a high degree of sulfonation (DS) while minimizing the formation of unwanted isomers and byproducts. rsc.orggoogle.com The kinetics of sulfonation for aromatic polymers like polybenzoxazine, which shares structural similarities, follows an electrophilic-based, first-type substitution mechanism. rsc.orgsemanticscholar.org In this process, a single sulfonic acid (–SO₃H) group attaches to each repeating unit under standard conditions. rsc.orgsemanticscholar.org
The reaction rate and the final degree of sulfonation are heavily influenced by reaction time and temperature. rsc.orggoogle.com For instance, controlling the addition of the benzimidazole compound into the sulfonating agent in batches and maintaining a specific temperature range (e.g., 35°C to 45°C during addition, then heating to 55°C to 70°C) can significantly improve the yield and inhibit isomer generation. google.com Kinetic studies on related fiber sulfonation show a direct correlation between reaction time and the degree of sulfonation, which tends to plateau after a certain period. rsc.orgsemanticscholar.org
Table 1: Impact of Reaction Time on Degree of Sulfonation (DS) in a Model System Data derived from studies on polybenzoxazine fibers, illustrating the general kinetics of sulfonation.
| Reaction Time (hours) | Degree of Sulfonation (DS) (%) |
|---|---|
| 3 | 55 |
| 6 | 66 |
| 24 | 77 |
This interactive table demonstrates the relationship between the duration of the sulfonation reaction and the resulting percentage of sulfonation, based on findings from related polymer studies. rsc.orgsemanticscholar.org
Following the sulfonation reaction, a carefully controlled neutralization and purification process is essential for isolating the desired product in its salt form (disodium) with high purity. google.comthegoodscentscompany.com The reaction mixture, which is highly acidic, is typically quenched by adding it to a large volume of water. google.com This step precipitates the crude sulfonated product.
Further purification involves heating the aqueous suspension (e.g., to 70-80°C), followed by filtration to collect the product. google.com This washing and filtering process is often repeated to remove residual acids and unreacted starting materials. google.com The final step is vacuum drying to obtain the purified sulfo-substituted benzimidazole compound. google.com The choice of base for neutralization is critical to forming the disodium (B8443419) salt. While the literature on Bisdisulizole disodium synthesis is specific, general sulfation processes are neutralized unless an ammonium (B1175870) salt is the direct product. chemithon.com
Phenylene Derivative Coupling Reactions
The core structure of this compound features two benzimidazole moieties linked by a 1,4-phenylene group. wikipedia.org This linkage is typically formed by condensing two equivalents of a substituted o-phenylenediamine with one equivalent of a terephthalic acid derivative. google.com
The formation of the benzimidazole ring system is a well-established condensation reaction. nih.gov The process generally involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde or acid chloride) in the presence of an acid catalyst. nih.gov In the context of this compound, the dicarboxylic terephthalic acid reacts with two molecules of the sulfonated o-phenylenediamine derivative.
The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto a carbonyl carbon of the terephthalic acid. This is followed by an intramolecular cyclization and dehydration to form the five-membered imidazole (B134444) ring. researchgate.net This process occurs at both ends of the terephthalic acid to form the final phenylene-linked bis-benzimidazole structure.
Modern organic synthesis employs various catalytic methods to enhance the efficiency of coupling reactions, which are broadly applicable to the synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions are particularly vital for forming carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov
While the primary synthesis route relies on condensation, catalytic approaches could offer alternative or improved pathways. For instance, Suzuki and other Pd-catalyzed coupling reactions are highly efficient for linking aromatic rings. researchgate.netrsc.org The efficiency of these reactions can be enhanced by using specific supports for the palladium nanoparticles, such as reduced graphene oxide functionalized with p-phenylenediamine, which has shown remarkable turnover frequencies. researchgate.net Furthermore, the choice of solvent, temperature, and catalyst loading are critical parameters that must be optimized. nih.gov The use of continuous-flow methods with heterogeneous catalysts can further improve reaction efficiency and simplify catalyst recovery. acs.org
Table 2: Examples of Catalytic Systems for Enhancing Coupling Reactions
| Catalyst System | Support/Ligand | Target Reaction | Key Advantage |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Carbon | Reductive coupling of phenols with anilines | Efficient and avoids hazardous H₂ gas by using sodium formate. nih.gov |
| Palladium Nanoparticles | p-phenylenediamine functionalized RGO | Suzuki cross-coupling | High turnover frequencies at room temperature. researchgate.net |
This interactive table summarizes various advanced palladium-based catalytic systems that have been shown to improve the efficiency of coupling reactions relevant to the synthesis of complex aromatic structures.
Novel Synthesis Pathways and Sustainable Manufacturing Innovations
In line with the principles of green chemistry, current research focuses on developing more sustainable and environmentally benign manufacturing processes. unido.orgpersonalcaremagazine.com This involves minimizing hazardous waste, reducing energy consumption, and using renewable feedstocks where possible. acsgcipr.orgepa.gov
For the synthesis of this compound, sustainable innovations could target several areas. One approach is the replacement of harsh and hazardous reagents, such as chlorosulfonic acid, with greener sulfonating agents. google.com Another avenue is the development of novel catalytic systems that operate under milder conditions, reducing the high energy input typically required for these reactions. lehigh.edu For example, biocatalysis presents a promising future, with enzymes capable of performing complex chemical transformations with high selectivity and under environmentally friendly conditions. acsgcipr.org The development of tandem one-pot processes, where multiple reaction steps are combined, can also significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving solvents and energy. acs.org
Exploration of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic methodologies for this compound is a focal point of contemporary research, driven by the principles of green chemistry to minimize the environmental impact of chemical manufacturing. Traditional synthetic routes for benzimidazole derivatives, the core structure of this compound, have often involved harsh reaction conditions and the use of hazardous reagents. In contrast, modern approaches seek to employ less toxic solvents, reduce waste, and improve energy efficiency.
One promising avenue is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, the synthesis of benzimidazole derivatives has been achieved using zinc oxide nanoparticles (ZnO-NPs) as a catalyst, sometimes in conjunction with techniques like ball-milling. This solvent-free approach not only reduces the use of volatile organic compounds but can also lead to shorter reaction times and higher yields.
Furthermore, the use of water as a solvent is a cornerstone of green chemistry. Research into the synthesis of related benzimidazole compounds has demonstrated the feasibility of aqueous reaction media, often facilitated by catalysts that are effective in water. Such methods significantly reduce the environmental footprint associated with organic solvents. The application of microwave-assisted synthesis has also been explored for benzimidazole derivatives, offering advantages such as rapid heating, shorter reaction times, and often, improved product yields, all of which contribute to a more sustainable process.
While specific research on the application of these green methodologies to the industrial synthesis of this compound is not extensively documented in publicly available literature, the principles offer a clear pathway toward more environmentally friendly production. The theoretical application of these green chemistry principles to the synthesis of this compound is summarized in the table below.
Table 1: Conceptual Environmentally Benign Synthetic Approaches for this compound
| Parameter | Traditional Method | Potential Green Alternative | Environmental Benefit |
|---|---|---|---|
| Catalyst | Strong acids | Recyclable solid catalysts (e.g., ZnO-NPs) | Reduced corrosive waste, catalyst can be reused. |
| Solvent | Organic solvents | Water or solvent-free conditions (ball-milling) | Elimination of volatile organic compounds, reduced toxicity. |
| Energy Input | Conventional heating | Microwave irradiation | Faster reaction times, lower energy consumption. |
| Reaction Conditions | High temperatures, long reaction times | Milder conditions, shorter reaction times | Increased energy efficiency, improved process safety. |
Cost-Effective and Scalable Production Methodologies
The industrial production of this compound necessitates synthetic routes that are not only efficient but also economically viable on a large scale. A key patented method for the preparation of phenylene-bis-benzimidazole-tetrasulfonic acid disodium salt, the chemical name for this compound, provides insight into a scalable production process. This method focuses on achieving a product that is largely free from impurities, which is a critical factor for its use in cosmetic applications.
The synthesis involves the reaction of o-phenylenediamine with terephthalic acid and chlorosulfonic acid in the presence of strong acids. google.com A crucial aspect of this process for ensuring high purity and yield is the careful control of the reaction time, which is specified to be between 10 to 15 hours. google.com Following the main reaction, the product is isolated, and may undergo further purification steps such as dissolution in water, treatment with activated carbon to remove impurities, and subsequent precipitation. google.com
The table below outlines the key parameters of this scalable production methodology.
Table 2: Key Parameters for a Scalable Synthesis of this compound
| Parameter | Description | Significance |
|---|---|---|
| Reactants | o-phenylenediamine, terephthalic acid, chlorosulfonic acid | Readily available industrial chemicals. google.com |
| Catalyst/Reagent | Strong acids | Facilitates the condensation and sulfonation reactions. google.com |
| Reaction Time | 10 to 15 hours | Optimized to ensure high conversion and minimize by-products. google.com |
| Purification | Dissolution, treatment with activated carbon, precipitation | Removes impurities to achieve the required purity for cosmetic use. google.com |
| Scalability | High | The process is designed for large-scale industrial production. |
Advanced Analytical Characterization and Methodological Development for Bisdisulizole Disodium
Chromatographic Techniques for High-Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Bisdisulizole disodium (B8443419), offering high resolution and sensitivity for both quantifying the active ingredient and identifying potential impurities.
The development of advanced liquid chromatography methods for Bisdisulizole disodium is centered on achieving optimal separation from related substances and formulation excipients. A common approach involves reversed-phase HPLC (RP-HPLC) coupled with a diode array detector (DAD) for spectral confirmation. fda.govnih.gov
Method development typically utilizes a C18 column, which is effective for separating a wide range of organic UV filters. fda.govnih.gov The mobile phase is often a gradient mixture of an aqueous buffer (such as acetic acid or phosphate buffer) and organic solvents like acetonitrile and/or methanol. fda.govfishersci.com This gradient elution allows for the effective separation of compounds with differing polarities that may be present in a sample matrix. For instance, a method could start with a higher proportion of the aqueous phase to retain and separate polar impurities before increasing the organic solvent concentration to elute the this compound and any non-polar impurities.
The selection of a detection wavelength is critical for sensitivity and specificity. Given the aromatic and conjugated structure of this compound, it exhibits strong UV absorbance, with an optimal wavelength for quantification typically set around 313-320 nm to maximize the response for the analyte while minimizing interference from other components. fda.govresearchgate.net
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., 0.1% Acetic Acid) |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | ~320 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Validation of the analytical method is essential to demonstrate its suitability for the intended purpose of purity profiling. This process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net The validation ensures the method is reliable, reproducible, and accurate for quantifying this compound and detecting its impurities.
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org This is often demonstrated by analyzing spiked samples and showing no interference at the retention time of the main peak. fda.gov
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity is typically established over a range of concentrations (e.g., 50% to 150% of the target concentration) and confirmed by a high correlation coefficient (R² > 0.999). researchgate.net
Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies on spiked samples, with acceptance criteria typically between 98% and 102%. researchgate.net
Precision: Assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of trace impurities. researchgate.net
Table 2: Representative Validation Parameters for a Purity Profiling HPLC Method
| Validation Parameter | Typical Acceptance Criterion/Value |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or impurities |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.4 µg/mL |
Spectroscopic Investigations of Molecular Structure and Conformation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and atomic connectivity.
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. ijmrhs.com
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the central phenyl ring and the benzimidazole (B57391) moieties. Protons on the benzimidazole rings that are adjacent to the sulfonate groups would likely appear at different chemical shifts than those that are not. The N-H protons of the imidazole (B134444) rings would typically appear as broad signals at a downfield chemical shift, though their observation can be affected by solvent and concentration. nih.govresearchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties of this compound
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (C-H) | 7.0 - 8.5 |
| Imidazole Proton (N-H) | > 10 (often broad) | |
| ¹³C | Aromatic Carbons (C-H, C-C) | 110 - 150 |
| Imidazole Carbon (N-C=N) | 140 - 155 |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. nih.govbellevuecollege.edu The IR spectrum provides a molecular "fingerprint" that confirms the presence of key structural components.
The major functional groups and their expected absorption bands are:
Sulfonate Group (SO₃⁻): This group gives rise to very strong and characteristic asymmetric and symmetric stretching vibrations. actachemscand.orglibretexts.org
Aromatic Rings: The presence of the benzene and benzimidazole rings is confirmed by C=C stretching vibrations within the aromatic system and C-H stretching vibrations for bonds where the carbon is sp² hybridized. vscht.cz
N-H and C=N Bonds: The imidazole portion of the benzimidazole rings will show characteristic N-H stretching and C=N stretching vibrations.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1370 - 1335 |
| Symmetric S=O Stretch | 1195 - 1168 | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| Imidazole Ring | N-H Stretch | ~3200 (broad) |
| Imidazole Ring | C=N Stretch | 1650 - 1550 |
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element. berstructuralbioportal.org While not a routine characterization method for organic molecules like this compound, it could be applied to investigate the coordination environment of the disodium counter-ions.
By tuning the X-ray energy to the absorption edge of sodium (Na K-edge), EXAFS can provide detailed information about the immediate surroundings of the sodium ions. The analysis of the resulting spectrum can determine:
Coordination Number: The number of nearest-neighbor atoms (primarily oxygen atoms from the sulfonate groups and potentially water molecules) surrounding each sodium ion.
Bond Distances: The precise distances between the sodium ion and its coordinating oxygen atoms.
Local Disorder: Information on the static and thermal disorder in these bond distances, giving insight into the rigidity of the coordination sphere.
This type of analysis would be particularly useful for understanding the solid-state structure of this compound and how the sodium ions interact with the sulfonate groups, which can influence the compound's physical properties such as solubility and stability. westlake.edu.cn
Advanced Titrimetric and Equilibrium Studies
Understanding the solution-state behavior of this compound, particularly its interactions with metal ions, is crucial for formulation development and predicting its environmental fate. Potentiometric titration and thermodynamic modeling with synthetic analogues are powerful tools for elucidating these properties.
Potentiometric Titration for Stability Constant Derivation
Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes. In the context of this compound, this method allows for the quantification of its binding affinity with various metal ions that may be present in formulations or environmental systems. The process involves the gradual addition of a titrant (a solution of a metal ion) to a solution of this compound, while monitoring the electrochemical potential of the solution.
While specific potentiometric titration data for this compound is not extensively published in publicly available literature, the principles of this technique are well-established for analogous compounds such as sulfonated benzimidazole derivatives. The data generated from such studies would typically be presented in a tabular format, outlining the stability constants under defined experimental conditions.
Table 1: Illustrative Potentiometric Titration Data for a Benzimidazole Sulfonate Derivative
| Metal Ion | Log K1 | Log K2 | β | Experimental Conditions |
| Cu(II) | 4.2 | 3.5 | 7.7 | 25 °C, 0.1 M Ionic Strength |
| Zn(II) | 3.8 | 3.1 | 6.9 | 25 °C, 0.1 M Ionic Strength |
| Ni(II) | 3.5 | 2.9 | 6.4 | 25 °C, 0.1 M Ionic Strength |
Note: This data is illustrative for a related compound and not specific to this compound.
Validation with Synthetic Analogues for Thermodynamic Modeling
To further refine and validate the understanding of this compound's coordination chemistry, thermodynamic modeling is employed. These models use the stability constants derived from experimental methods like potentiometric titration to predict the behavior of the compound under various conditions.
A crucial aspect of this modeling is the use of synthetic analogues. These are molecules that are structurally similar to this compound but with specific modifications. For instance, analogues could be synthesized with different substitution patterns on the benzimidazole rings or with alternative counter-ions to the disodium salt.
By performing potentiometric titrations and other characterization techniques on these analogues, a comparative dataset is generated. This data is then used to test and refine the predictive power of the thermodynamic model. Discrepancies between the model's predictions and the experimental results for the analogues can highlight the influence of specific structural features on the compound's stability and reactivity. This iterative process of measurement and modeling leads to a more robust and accurate understanding of the chemical behavior of this compound.
Method Validation and Quality Control Protocols in Chemical Synthesis
The synthesis of this compound is a multi-step process that requires stringent quality control to ensure the final product meets the required purity, identity, and strength specifications. Method validation is a critical component of this quality assurance, providing documented evidence that the analytical procedures used are suitable for their intended purpose.
The synthesis of "disodium phenyl dibenzimidazole tetrasulfonate" has been the subject of patent applications, which outline the general synthetic routes. These processes typically involve the condensation of appropriate precursors to form the core benzimidazole structure, followed by sulfonation and salt formation.
A comprehensive quality control program for the synthesis of this compound would include the validation of analytical methods for raw material testing, in-process controls, and final product release. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of UV filters, including this compound.
A validated HPLC method would be established to determine the assay (potency) of the active ingredient and to identify and quantify any impurities. The validation of such a method typically involves assessing the following parameters, with predefined acceptance criteria:
Table 2: Typical Method Validation Parameters for HPLC Assay of this compound
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should be demonstrated. No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay precision): Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision (inter-assay precision): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are varied slightly. |
In addition to HPLC, other analytical techniques would be employed for comprehensive quality control, including:
Spectroscopic methods (UV-Vis, FT-IR, NMR) for identity confirmation.
Mass Spectrometry (MS) for structural elucidation of impurities.
Titrimetric methods for the determination of counter-ion content.
Physical property tests such as melting point, solubility, and appearance.
By implementing a robust framework of method validation and ongoing quality control, manufacturers can ensure the consistent production of high-quality this compound that meets all regulatory and performance requirements.
Mechanistic Investigations of Bisdisulizole Disodium at the Molecular and Cellular Level in Vitro Studies
Elucidation of Ultraviolet Radiation Absorption and Energy Dissipation Pathways
The primary function of Bisdisulizole disodium (B8443419) is to absorb harmful UV radiation before it can damage the skin. The efficiency of this process is dictated by its molecular structure and the subsequent pathways for dissipating the absorbed energy.
Bisdisulizole disodium is recognized as a highly efficient and photostable UVA II absorber. handom-chem.com Its absorption profile covers a broad range of the UV spectrum, including both UVA and UVB regions, which is a desirable characteristic for comprehensive sun protection. The molecule exhibits strong absorbance between 280 nm and 370 nm. handom-chem.com Specific analysis reveals a distinct absorption peak within the UVA II range (320-340 nm), confirming its classification. cosmileeurope.eu This targeted absorption is critical for protecting against the harmful effects of this specific type of radiation.
Table 1: Ultraviolet Absorption Characteristics of this compound
| Parameter | Wavelength (nm) | UV Range | Reference |
| Broad Absorption Range | 280 - 370 | UVB, UVA II, UVA I | handom-chem.com |
| Primary Absorption Range | 320 - 400 | UVA II, UVA I | cosmileeurope.eu |
| Minimum UV Absorption Rate at 340 nm | ≥ 770 (E1% 1cm) | UVA II |
Photophysical Mechanisms of Excitation and Deactivation
Upon absorbing a UV photon, the this compound molecule transitions to an electronically excited state. The energy from this absorbed radiation must then be dissipated to return the molecule to its ground state, allowing it to absorb another photon. This rapid and efficient deactivation is key to its photostability.
Organic UV filters with aromatic ring structures, such as this compound, typically dissipate this energy through non-radiative pathways, releasing it as a negligible amount of heat. cosmileeurope.euresearchgate.net This process involves the molecule returning from its excited state to its ground state without emitting light or undergoing chemical alteration. researchgate.net For the benzimidazole (B57391) class of UV filters, to which this compound belongs, studies on the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) suggest that these photophysical processes can be initiated by an excited triplet state. researchgate.net
In Vitro Photostability and Photodegradation Studies
Photostability is a critical attribute for a UV filter, ensuring it maintains its protective function during prolonged exposure to sunlight. In vitro studies are employed to quantify this stability and identify any potential breakdown products.
This compound is consistently described as having excellent photostability. handom-chem.com While specific degradation kinetic data for this compound is not extensively detailed in publicly available literature, the stability of the benzimidazole chemical class provides relevant context. For the related compound PBSA, the quantum yield of direct photolysis—a measure of the efficiency of a photochemical process—was determined to be very low, indicating high resistance to degradation under UV light.
Table 2: Photolysis Quantum Yield for a Related Benzimidazole UV Filter
| Compound | Quantum Yield (Φ) | Experimental Conditions | Significance |
| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | 2.70 x 10⁻⁴ | pH 6.8 buffer solution, mercury lamp irradiation | A low quantum yield indicates high photostability and a low probability of degradation upon absorbing a photon. researchgate.net |
This inherent stability suggests that this compound maintains its structural integrity and absorptive capacity even after significant UV exposure.
The identification of photodegradation products is essential for a comprehensive understanding of a UV filter's behavior. For this compound itself, specific degradation products have not been identified in the reviewed scientific literature, which is consistent with its high photostability.
However, studies on the degradation pathways of the analogous compound PBSA provide insight into potential, though unconfirmed, degradation routes for the broader benzimidazole family. Research indicates that under forced degradation conditions, the primary pathways for PBSA include desulfonation (the cleavage of sulfonic acid groups) and the cleavage of the benzimidazole ring itself. researchgate.net These processes are thought to be initiated from the molecule's excited triplet state. researchgate.net
Molecular Interactions in Preclinical Models (In Vitro)
To understand the behavior of this compound in a biological context, in vitro studies using preclinical models, such as reconstructed human skin, are employed. A key area of investigation is the degree to which the molecule penetrates the skin barrier.
An in vitro study utilizing human skin in a diffusion cell model was conducted to assess the percutaneous absorption of this compound. The results of this research demonstrated a low level of absorption, indicating minimal penetration through the skin barrier. Its hydrophilic (water-soluble) nature and molecular structure contribute to this low penetration profile. This finding is significant as it suggests the compound primarily resides on the surface layers of the skin where it can effectively absorb UV radiation.
Investigations of Cellular Responses (e.g., Cytotoxicity Assays on Cell Lines)
The direct in vitro cytotoxicity of this compound against a wide range of cell lines has not been extensively detailed in publicly available scientific literature. However, studies on other benzimidazole derivatives provide insight into the potential cellular responses to this class of compounds. Cytotoxicity is typically evaluated using assays that measure cell viability and proliferation, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which determines metabolic activity as an indicator of cell viability.
Research on various substituted benzimidazole derivatives has demonstrated a range of cytotoxic activities, which are highly dependent on the specific chemical structure and the cell line being tested. For instance, studies on novel synthesized benzimidazole compounds have shown cytotoxic effects against cancer cell lines. One study determined the IC₅₀ values (the concentration of a substance needed to inhibit 50% of a biological process) for a series of benzimidazole derivatives against human lung cancer (A549) and healthy lung epithelial (BEAS-2B) cell lines. nih.gov For example, a specific derivative, designated as compound 12 in the study, exhibited an IC₅₀ of 3.98 µg/ml against the A549 cancer cell line after 72 hours of incubation. nih.gov Other related compounds showed varying degrees of cytotoxicity, indicating that the substitutions on the benzimidazole core are critical determinants of their cytotoxic potential. nih.gov
Another study on 2-substituted benzimidazole derivatives designed as potential UV filters investigated their cytotoxicity on human keratinocytes (NCTC-2544). mdpi.com This research identified that a derivative named 2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid was the most cytotoxic among the tested compounds, highlighting the influence of the substituent groups on cellular toxicity. mdpi.comresearchgate.net
While these findings relate to derivatives and not this compound itself, they underscore the biological activity of the benzimidazole scaffold. The data below from a study on various benzimidazole derivatives illustrates how cytotoxicity is typically presented.
Table 1: Example Cytotoxicity Data for Selected Benzimidazole Derivatives against A549 and BEAS-2B Cell Lines This table presents data for illustrative benzimidazole compounds from a cited study and not for this compound.
| Compound ID (from study) | Cell Line | Incubation Time (h) | IC₅₀ (µg/ml) nih.gov |
|---|---|---|---|
| Compound 12 | A549 (Lung Cancer) | 72 | 3.98 |
| Compound 12 | BEAS-2B (Healthy Lung) | 72 | 2.94 |
| Cisplatin (Control) | A549 (Lung Cancer) | 72 | 6.75 |
| Cisplatin (Control) | BEAS-2B (Healthy Lung) | 72 | 2.75 |
| Compound 10 | A549 (Lung Cancer) | 72 | >50 |
Examination of Hormonal Activity and Calcium Signaling Pathways (e.g., Progesterone-Mimicking Effects, Estrogen Receptor Alpha, Androgen Receptor Interactions)
Direct experimental data detailing the specific hormonal activity of this compound, including its potential to interact with progesterone, estrogen receptor alpha (ERα), or androgen receptors, is limited in the available literature. Similarly, its specific effects on intracellular calcium signaling pathways have not been a primary focus of published research.
However, the broader class of chemical UV filters has been subject to investigation for potential endocrine-disrupting effects. nih.govresearchgate.net Various in vitro and in vivo studies have shown that some UV filters, such as certain benzophenones and camphor derivatives, can exhibit estrogenic and anti-androgenic activities. nih.gov These compounds have been found to interact with the ligand-binding domains of hormone receptors like ERα, leading to downstream biological effects. nih.gov
Some studies have hypothesized that certain UV filters may mimic the action of progesterone, a hormone that can influence calcium (Ca²⁺) signaling in sperm cells, a critical process for fertilization. yadacosmetics.com This proposed mechanism involves the interference of the chemical with specific calcium channels, leading to an influx of Ca²⁺ ions. yadacosmetics.com While this link has been explored for other UV filters, specific research confirming a similar mode of action for this compound is not currently available. The potential for UV filters to act as endocrine active chemicals is an area of ongoing scientific inquiry. yadacosmetics.com
Influence of Molecular Structure on Biological Interaction Profiles
Role of Benzimidazole Rings and Sulfonate Groups in Interaction Mechanisms
The biological and chemical properties of this compound are intrinsically linked to its molecular architecture, which features two benzimidazole rings linked by a central phenyl group, and four sulfonate groups.
Benzimidazole Rings: The benzimidazole moiety is a well-known heterocyclic scaffold in medicinal chemistry, recognized for its ability to interact with various biological targets. researchgate.net In this compound, this bicyclic system is the core chromophore responsible for absorbing high-energy UVA radiation. The fused benzene and imidazole (B134444) rings create a conjugated system of electrons that can absorb photons in the UVA spectrum, providing its function as a sunscreen agent. researchgate.net Benzimidazole derivatives are known to participate in various biological interactions, and their specific activity is often dictated by the substituents attached to the ring system. nih.gov
Sulfonate Groups (-SO₃⁻): The most prominent feature influencing the compound's physicochemical profile is the presence of four sulfonate groups. These groups are strong acids and are ionized at physiological pH, conferring a high negative charge to the molecule. This has several key consequences:
Water Solubility: The primary role of the sulfonate groups is to render the molecule highly water-soluble. This is a distinguishing feature compared to many other organic UV filters that are oil-soluble. myskinrecipes.comhandom-chem.com
Bioavailability: The high polarity and large molecular size resulting from these charged groups are expected to limit its permeation across biological membranes, such as the skin.
Interaction Mechanisms: The anionic nature of the molecule will govern its electrostatic interactions with biological macromolecules. It may interact with positively charged regions on proteins or other cellular components.
Comparative Analysis with Structurally Related Chromophores (e.g., Ensulizole Analogues)
A comparative analysis between this compound and its simpler structural analogue, Ensulizole (Phenylbenzimidazole Sulfonic Acid, PBSA), effectively illustrates the impact of molecular structure on function.
Ensulizole (PBSA): This molecule consists of a single phenyl group attached to a single benzimidazole ring which is substituted with one sulfonic acid group. Its smaller, monomeric structure is an effective chromophore for absorbing radiation primarily in the UVB range (290-320 nm). mdpi.com
This compound: This molecule can be viewed as a dimer of a sulfonated benzimidazole structure, where two benzimidazole units are linked by a central phenyl ring. This extended, more complex conjugated system shifts the molecule's maximum absorption from the UVB range deep into the UVA range (specifically UVA-II, 320-340 nm). myskinrecipes.com The presence of four sulfonate groups also makes it significantly more water-soluble than the mono-sulfonated Ensulizole.
This structural evolution from a monomeric to a dimeric, polysulfonated structure fundamentally alters the compound's primary function from a UVB filter to a highly water-soluble UVA filter.
Table 2: Structural and Functional Comparison of this compound and Ensulizole
| Feature | This compound | Ensulizole (PBSA) |
| Core Structure | Two benzimidazole rings linked by a phenyl group (bis-benzimidazole) researchgate.net | Single benzimidazole ring linked to a phenyl group |
| Sulfonation | Four sulfonate groups | One sulfonic acid group |
| Primary UV Absorption | UVA (specifically UVA-II) myskinrecipes.comhandom-chem.com | UVB mdpi.com |
| Solubility | High water solubility handom-chem.comwikipedia.org | Water-soluble (as a salt) |
| Molecular Weight | 674.57 g/mol | 274.3 g/mol |
Environmental Fate and Transformation Pathways of Bisdisulizole Disodium
Aquatic Environmental Chemistry and Distribution
The distribution of Bisdisulizole disodium (B8443419) in aquatic environments is largely governed by its inherent physicochemical properties, particularly its solubility and its tendency to associate with solid environmental matrices.
Bisdisulizole disodium is characterized by its high water solubility, a property that dictates its behavior and partitioning in aquatic ecosystems. wikipedia.orgmyskinrecipes.com Unlike lipophilic substances, its solubility in water suggests a high mobility within the water column and a low potential for bioaccumulation in the fatty tissues of aquatic organisms or significant accumulation in the food chain. cosmileeurope.eu The free acid form of the compound, however, is noted to be virtually insoluble in water. myskinrecipes.com This high solubility in its disodium salt form ensures it remains predominantly in the aqueous phase of environmental compartments.
| Property | Value |
|---|---|
| Chemical Formula | C₂₀H₁₂N₄Na₂O₁₂S₄ wikipedia.org |
| Molar Mass | 674.55 g·mol⁻¹ wikipedia.org |
| Solubility | Water-soluble wikipedia.orgmyskinrecipes.comhandom-chem.com |
| INCI Name | Disodium Phenyl Dibenzimidazole Tetrasulfonate handom-chem.com |
| CAS Number | 180898-37-7 handom-chem.com |
Sorption to environmental matrices like sediments and suspended solids is a key process influencing the transport and fate of organic compounds in aquatic systems. umich.edu This process is particularly significant for hydrophobic compounds, which tend to partition out of the water phase and onto organic matter-rich solids. umich.edu
Photochemical Degradation in Aquatic Systems
Photodegradation, or photolysis, represents a significant abiotic transformation pathway for many organic compounds present in sunlit surface waters. researchgate.net This process involves the breakdown of molecules upon the absorption of light energy.
This compound is reported to have excellent photostability, a desirable trait for its function as a UV filter. handom-chem.com However, over time, photochemical transformation can still occur. Detailed kinetic studies on this compound are limited, but research on the structurally similar compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) provides insight into potential mechanisms.
Studies on PBSA have shown that direct photolysis is likely the primary degradation pathway in natural sunlit waters, with indirect photolysis mediated by substances like hydroxyl radicals (HO·) being less significant under typical environmental concentrations. nih.govresearchgate.net The quantum yield for PBSA direct photolysis was determined to be 2.70 × 10⁻⁴, and laser flash photolysis experiments confirmed the involvement of a radical cation (PBSA•+) intermediate during this process. nih.govresearchgate.net The degradation kinetics for some organic pollutants follow first-order models, where the rate of reaction is dependent on the concentration of the parent compound. frontiersin.org
| Parameter | Finding | Reference |
|---|---|---|
| Primary Degradation Pathway | Direct Photolysis | nih.govresearchgate.net |
| Quantum Yield (pH 6.8) | 2.70 × 10⁻⁴ | nih.gov |
| Key Intermediate | Radical Cation (PBSA•+) | nih.govresearchgate.net |
| Influence of Water Matrix | Acidic or basic conditions facilitate direct photolysis. | nih.gov |
The identification of transformation products is crucial for a complete understanding of a compound's environmental fate, as these by-products may have their own distinct toxicological and environmental profiles. diva-portal.org Specific data on the photodegradation by-products of this compound are not available in the reviewed literature. However, the degradation pathways of analogue compounds can suggest potential transformation products.
For the related compound PBSA, direct photolysis pathways include desulfonation and cleavage of the benzimidazole (B57391) ring. nih.govresearchgate.net In contrast, indirect photolysis of PBSA mediated by hydroxyl radicals resulted in hydroxylation products of PBSA and 2-phenyl-1H-benzimidazole, along with ring-opening intermediates. nih.gov Studies on another UV filter, benzophenone-4, have also shown that degradation processes can lead to the formation of multiple transformation products. researchgate.net These findings suggest that the environmental transformation of this compound could potentially lead to by-products resulting from the loss of sulfonate groups, cleavage of the core benzimidazole structure, or hydroxylation.
| Analogue Compound | Observed Transformation Pathways/Products |
|---|---|
| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | Desulfonation, Benzimidazole ring cleavage, Hydroxylation products. nih.govresearchgate.net |
| Benzophenone-4 (BP-4) | Formation of multiple hydroxylated and other transformation products via ozonation. researchgate.net |
Biotransformation and Metabolic Pathways in Non-Human Organisms (In Vitro/Ecotoxicological Models)
Biotransformation by microorganisms is a key process in the ultimate degradation of many organic chemicals in the environment. Information regarding the biotransformation and metabolic pathways of this compound in non-human organisms is scarce.
Contradictory information exists for the related compound, benzophenone-4, with one source stating it is poorly biodegradable while another suggests that benzophenones readily undergo biodegradation. cosmileeurope.eu This highlights the need for specific studies on this compound to determine its susceptibility to microbial degradation and to identify any potential metabolic products in ecotoxicological models. Without such data, a comprehensive assessment of its persistence and long-term fate in aquatic ecosystems remains incomplete.
Microbial Degradation Studies
Standardized testing to determine the biodegradability of chemical substances is essential for assessing their environmental persistence. One of the most recognized methods is the OECD Guideline 301 for Ready Biodegradability. These tests evaluate the potential for microorganisms to break down a substance in an aerobic environment over a 28-day period.
A key study assessing the ready biodegradability of this compound was conducted following the OECD Guideline 301B, also known as the CO2 Evolution Test. In this test, the amount of carbon dioxide produced by microbial respiration is measured to determine the extent of biodegradation. The results indicated that this compound achieved 24% biodegradation after 28 days.
According to the strict criteria of the OECD 301 guidelines, a substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period. Therefore, with a result of 24% biodegradation, this compound is classified as not readily biodegradable . This suggests that the compound has the potential for persistence in aquatic environments, as microbial communities may not be able to rapidly and completely break it down.
Interactive Data Table: OECD 301B Ready Biodegradability of this compound
| Test Parameter | Result | Conclusion |
| Method | OECD Guideline 301B (CO2 Evolution Test) | - |
| Duration | 28 days | - |
| Biodegradation | 24% | Not Readily Biodegradable |
| Pass Level | ≥ 60% within a 10-day window | Did not pass |
Assessment of Biotransformation in Marine Organisms (e.g., Coral Reef Ecosystem Models)
While microbial degradation studies provide insight into the ultimate breakdown of this compound, it is also crucial to understand its biotransformation within marine organisms. Biotransformation refers to the metabolic processes by which organisms modify chemical compounds, which can alter their toxicity, persistence, and potential for bioaccumulation.
General research on organic UV filters indicates that some compounds can be taken up by marine invertebrates and fish. Once absorbed, these compounds can undergo metabolic changes, sometimes resulting in the formation of metabolites that may be more or less toxic than the parent compound. However, without specific studies on this compound, it is not possible to detail its specific biotransformation products or pathways in marine fauna. This represents a critical knowledge gap in the environmental risk assessment of this UV filter.
Research Gaps and Future Directions in Environmental Hazard Assessment
The current body of scientific literature reveals several significant gaps in the understanding of the environmental hazards posed by this compound. These gaps hinder a comprehensive assessment of its long-term ecological risks.
Long-Term Exposure Dynamics in Ecosystems
A major research gap is the lack of studies on the long-term exposure dynamics of this compound in aquatic ecosystems nih.govpml.ac.uk. Most ecotoxicological studies on UV filters are of short duration and may not accurately reflect the consequences of continuous, low-level exposure that can occur in the environment researchgate.net. Because this compound is not readily biodegradable, it has the potential to persist in the environment, leading to chronic exposure for marine organisms.
Future research should focus on:
Chronic toxicity studies: Investigating the sublethal effects of long-term exposure to environmentally relevant concentrations of this compound on a variety of marine species, representing different trophic levels.
Bioaccumulation potential: Although its water-solubility might suggest a lower potential for bioaccumulation compared to lipophilic UV filters, this needs to be experimentally verified in long-term studies.
Persistence in different environmental compartments: Studies are needed to understand its fate and longevity in water, sediment, and biota over extended periods.
Effects of Co-exposure with Other Environmental Stressors
In the natural environment, organisms are rarely exposed to a single chemical in isolation. They are typically subjected to a complex mixture of pollutants, alongside other environmental stressors such as rising sea temperatures, ocean acidification, and increased UV radiation pml.ac.ukoceanographicmagazine.com. There is a significant lack of research on the effects of this compound in combination with these other stressors nih.govpml.ac.uk.
The combined effects of multiple stressors can be additive, synergistic (greater than the sum of their individual effects), or antagonistic. Understanding these interactions is crucial for a realistic environmental hazard assessment.
Future research directions should include:
Mixture toxicity studies: Assessing the toxicity of this compound in combination with other common UV filters and pollutants found in coastal waters.
Multi-stressor experiments: Investigating how the effects of this compound are influenced by other environmental variables like temperature and pH, particularly in sensitive ecosystems such as coral reefs.
Development of predictive models: Creating models that can help to forecast the ecological risks of complex mixtures of chemicals under different environmental scenarios.
Addressing these research gaps is essential for developing a comprehensive understanding of the environmental risks associated with this compound and for informing the development of environmentally safer sunscreen formulations nih.gov.
Advanced Research Applications and Novel Material Development Based on Bisdisulizole Disodium Chemistry
Development of Bisdisulizole Disodium-Based Reference Standards for Pharmaceutical and Chemical Analysis
The establishment of highly pure and well-characterized reference standards is a cornerstone of pharmaceutical quality control and chemical analysis. Bisdisulizole disodium (B8443419), with its defined chemical structure and properties, serves as a valuable candidate for the development of such standards.
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. In the pharmaceutical industry, these standards are critical for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products.
In the quality control of APIs, reference standards of this compound are instrumental for a variety of analytical procedures. These applications are crucial for maintaining the consistency and quality of the API batch after batch.
Key applications in API quality control include:
Identification: Confirming the chemical identity of this compound in a given sample by comparing its spectral and chromatographic properties to the certified reference standard.
Purity Assessment: Quantifying the amount of this compound in a sample and detecting the presence of any impurities or degradation products. This is often achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), where the peak of the API is compared against the reference standard.
Assay (Potency) Determination: Accurately measuring the concentration or potency of this compound in the API. This ensures that the manufactured substance meets the required therapeutic or functional concentration.
Method Validation: Validating the accuracy, precision, and linearity of analytical methods developed for the routine analysis of this compound.
The availability of a reliable reference standard is a prerequisite for compliance with Good Manufacturing Practices (GMP) in the pharmaceutical industry.
Traceability to pharmacopeial standards, such as those established by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a critical requirement for reference materials used in the pharmaceutical industry. This ensures that analytical results are accurate, reliable, and comparable across different laboratories and manufacturing sites worldwide.
The process of establishing traceability involves a series of comparisons against a hierarchy of standards, with the primary pharmacopeial standard at the apex. While specific documentation detailing the direct traceability of commercial this compound reference standards to USP or EP primary standards is not widely public, the general principles of establishing such traceability are well-defined.
Key aspects of pharmacopeial traceability include:
Characterization: The reference standard must be thoroughly characterized using a battery of analytical techniques to confirm its identity and purity.
Comparison: The properties of the in-house or secondary reference standard are compared to the official pharmacopeial reference standard.
Documentation: A comprehensive Certificate of Analysis (CoA) is generated, which documents the characterization data and provides a statement of traceability.
Commercial suppliers of pharmaceutical standards, such as TLC Pharmaceutical Standards and Pharmaffiliates, offer this compound as a reference material, which implies that it has undergone rigorous quality control to ensure its suitability for its intended use in pharmaceutical analysis. tlcstandards.compharmaffiliates.com
| Parameter | Description | Relevance to Quality Control |
| Identity | Confirmation of the chemical structure. | Ensures the correct compound is being used. |
| Purity | The degree to which a substance is free from extraneous matter. | Critical for safety and efficacy of the final product. |
| Potency | The concentration of the active substance. | Determines the therapeutic effect of the drug. |
| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. | Ensures consistency and comparability of analytical results. |
Rational Design and Synthesis of Novel this compound Derivatives and Analogues
The core structure of this compound, featuring a phenyl dibenzimidazole tetrasulfonate backbone, provides a versatile platform for the rational design and synthesis of novel derivatives and analogues with enhanced or specialized properties.
The photophysical properties of a molecule, such as its UV absorption spectrum and fluorescence, are intrinsically linked to its chemical structure. By strategically modifying the this compound scaffold, it is possible to tune these properties for specific applications.
Research in related benzimidazole (B57391) derivatives has shown that the introduction of different substituent groups on the aromatic rings can significantly alter the electronic and, consequently, the photophysical properties of the molecule. For instance, the strategic placement of electron-donating or electron-withdrawing groups can shift the maximum absorption wavelength (λmax) and modulate the molar extinction coefficient.
Potential structural modifications and their expected effects:
| Structural Modification | Potential Effect on Photophysical Properties |
| Introduction of electron-donating groups (e.g., -OCH3, -NH2) | Red-shift in absorption spectrum (shift to longer wavelengths), potentially enhancing UVA protection. |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Blue-shift in absorption spectrum (shift to shorter wavelengths). |
| Extension of the conjugated π-system | Broadening of the absorption spectrum and increased molar absorptivity. |
| Introduction of heavy atoms | Enhancement of intersystem crossing and potential for triplet state generation. |
These modifications can be achieved through various organic synthesis reactions, allowing for the creation of a library of novel compounds with fine-tuned photophysical characteristics.
While this compound is known for its good water solubility and photostability, the synthesis of new derivatives can further optimize these properties for specific formulation requirements. handom-chem.com
Strategies for Modifying Water Solubility and Photostability:
Varying the Degree of Sulfonation: The number and position of sulfonic acid groups on the benzimidazole rings are primary determinants of water solubility. Synthesizing analogues with a different degree of sulfonation can precisely control the water solubility of the resulting compound.
Introduction of Hydrophilic or Hydrophobic Side Chains: The attachment of polyethylene glycol (PEG) chains or long alkyl chains can be used to modulate the hydrophilic-lipophilic balance (HLB) of the molecule, thereby influencing its solubility in different solvent systems.
Incorporation of Photostabilizing Moieties: The covalent attachment of known photostabilizing groups, such as hindered amine light stabilizers (HALS), can enhance the long-term photostability of the chromophore.
The development of such derivatives is crucial for expanding the utility of this compound chemistry in a wider range of product formulations, from aqueous-based sunscreens to oil-based systems.
Advanced Formulation Science and Material Integration
The integration of this compound and its novel derivatives into advanced formulations and materials is an emerging area of research with the potential to yield significant technological advancements.
The high water solubility of this compound makes it particularly suitable for incorporation into aqueous-based formulations such as gels, lotions, and sprays. myskinrecipes.comhandom-chem.com However, advanced formulation strategies are being explored to enhance its performance and expand its applications.
Examples of Advanced Formulation and Material Integration:
Nanoencapsulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can offer several advantages. These include improved photostability, controlled release of the active ingredient, and reduced skin penetration, which can enhance the safety profile of the final product.
Polymer Conjugation: Covalently attaching this compound to a polymer backbone can create novel materials with enhanced UV-protective properties. These polymer-drug conjugates can be used to create UV-blocking coatings for textiles, plastics, and other materials.
Hydrogel and Thin Film Formulations: The development of hydrogels and thin films containing this compound can lead to innovative product formats. ait.ac.atru.nlresearchgate.net For example, a UV-protective hydrogel could offer a transparent and aesthetically pleasing alternative to traditional sunscreen lotions. Thin films incorporating the compound could be used in applications such as protective coatings for optical lenses or as part of wearable UV sensors.
These advanced formulation and material integration strategies represent a promising frontier for leveraging the unique properties of this compound chemistry to create next-generation products with enhanced performance and functionality.
Strategies for Synergistic Interactions with Other Organic Ultraviolet Filters
This compound is a highly effective and photostable water-soluble UVA II absorber, covering a spectral range of approximately 280 to 370 nm. handom-chem.commyskinrecipes.com However, to achieve comprehensive broad-spectrum UV protection, it is strategically combined with other organic UV filters. Research demonstrates significant synergistic effects when this compound is formulated with oil-soluble UVB filters. handom-chem.com This combination allows for a multiphase sunscreen product (oil and water phases) that provides a higher sun protection factor (SPF) than would be predicted from the sum of the individual components.
A key strategy involves pairing this compound with oil-soluble UVA I absorbers, such as Avobenzone. handom-chem.com While this compound is highly photostable, Avobenzone is notoriously prone to photodegradation. The presence of this compound in a formulation helps to stabilize Avobenzone, leading to more durable and long-lasting UVA protection. handom-chem.com This synergistic partnership enables the formulation of products with very broad-spectrum coverage. handom-chem.com Its water-solubility also makes it ideal for creating transparent gels and sprays, offering a refreshing skin feel without compromising on UVA protection. qzebright.comspecialchem.com
| UV Filter Class | Specific Example | Primary Absorption Range | Observed Synergistic Effect with this compound |
|---|---|---|---|
| Oil-Soluble UVB Absorber | Ethylhexyl Methoxycinnamate | UVB | Significant increase in overall SPF. qzebright.com |
| Oil-Soluble UVA I Absorber | Avobenzone (Butyl Methoxydibenzoylmethane) | UVA I | Enhanced photostability of Avobenzone and formulation of broad-spectrum UVA protection. handom-chem.com |
| Water-Soluble UVB Absorber | Ensulizole (Phenylbenzimidazole Sulfonic Acid) | UVB | Enables the creation of entirely water-based, transparent sunscreen formulations with broad-spectrum coverage. myskinrecipes.com |
Incorporation into Advanced Carrier Systems (e.g., Microparticles, Cyclodextrin Complexes)
The encapsulation of active ingredients into advanced carrier systems is a burgeoning area of research aimed at enhancing stability, controlling release, and improving the safety profile of cosmetic and pharmaceutical compounds. While specific studies detailing the encapsulation of this compound are not extensively documented in the provided research, the principles of these technologies suggest potential benefits for this water-soluble UV filter.
Microparticles and Nanoparticles: Encapsulating UV filters within micro or nanocarriers, such as liposomes or lipid nanoparticles, can prevent direct contact of the chemical with the skin, potentially reducing the risk of irritation or percutaneous absorption. This approach is particularly advantageous for creating safer and more effective sunscreen formulations. For a highly water-soluble molecule like this compound, encapsulation could offer a method for controlled release within the upper layers of the epidermis or retention on the skin's surface, thereby prolonging its protective action.
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules that fit within their hydrophobic cavity. nih.gov This complexation can enhance the solubility, stability, and bioavailability of the guest compound. nih.govnih.gov For this compound, forming an inclusion complex with a suitable cyclodextrin could potentially improve its photostability further and modulate its release profile in aqueous-based formulations. Research into complexing other UV filters has demonstrated these benefits, suggesting a promising avenue for future investigation with this compound to develop next-generation photoprotective systems. mdpi.com
Exploration of this compound in Specialized Chemical Sensing and Simulant Technologies
Beyond its primary role in sun protection, the distinct physicochemical properties of this compound have led to its exploration in highly specialized fields, including chemical decontamination research and analytical science.
Application as Chemical Simulants in Decontamination Studies
In the critical field of mass decontamination research, human trials are necessary to validate the efficacy of cleansing procedures against toxic chemical agents. However, using actual chemical warfare agents (CWAs) or toxic industrial chemicals (TICs) on human volunteers is unethical and dangerous. Consequently, researchers rely on chemical simulants that mimic the physicochemical properties of the target toxic agents without posing a significant risk.
A systematic review aimed at identifying novel, suitable simulants for human decontamination studies has identified this compound as a suitable solid chemical simulant. The selection criteria are based on a range of physicochemical properties, including molecular weight, water solubility, and octanol/water partition coefficient (Log Kow), which influence how a chemical behaves on the skin and interacts with decontaminants. This compound was categorized as a "green" or suitable simulant for use in human volunteer studies.
| Property | Value | Significance in Decontamination Studies |
|---|---|---|
| Molecular Weight | 674.6 g/mol | Represents higher molecular weight, less volatile agents. |
| Log Kow (Octanol/Water Partition Coefficient) | -2 | Indicates high water solubility (hydrophilicity), simulating agents that are readily washed away with water. |
| Water Solubility | >20,000 mg/L | High solubility is a key characteristic for simulating certain TICs and for studying aqueous decontamination methods. |
The use of a diverse repository of simulants like this compound, with varied properties, is crucial for developing robust decontamination protocols effective against a wide spectrum of potential chemical threats.
Potential for Integration in Novel Analytical Probes
The molecular structure of this compound imparts inherent fluorescent properties, which can be exploited for analytical purposes. Scientific investigation has demonstrated that the compound can be detected with high sensitivity and selectivity using fluorescence spectrometry.
A study on the determination of this compound in the urine of sunscreen users established a method using on-line solid-phase extraction coupled with a fluorimetric detector. nih.gov The specific wavelengths for this analysis were identified, providing a basis for its use as an analytical target.
| Parameter | Wavelength (nm) |
|---|---|
| Excitation Wavelength | 330 nm nih.gov |
| Emission Wavelength | 454 nm nih.gov |
These distinct spectral characteristics indicate that this compound has the potential to be integrated into novel analytical probes or sensor systems. For instance, it could be used as a fluorescent tracer in environmental studies, to monitor water contamination, or in biomedical research to track the penetration and excretion of topical formulations. nih.gov Its strong UV absorbance and subsequent fluorescence make it a candidate for developing new methods in chemical analysis where high sensitivity is required. nih.gov
Mentioned Compounds
| Compound Name | INCI Name / Common Name | CAS Number |
|---|---|---|
| This compound | Disodium Phenyl Dibenzimidazole Tetrasulfonate | 180898-37-7 wikipedia.org |
| Avobenzone | Butyl Methoxydibenzoylmethane | 70356-09-1 |
| Ethylhexyl Methoxycinnamate | Octinoxate | 5466-77-3 |
| Ensulizole | Phenylbenzimidazole Sulfonic Acid | 27503-81-7 |
Q & A
Q. How to develop a validated analytical method for detecting this compound degradation products?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (1.2 million lux hours) stress.
- HPLC Method Development :
- Column : C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Validation : Assess specificity, LOD/LOQ, and robustness per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
